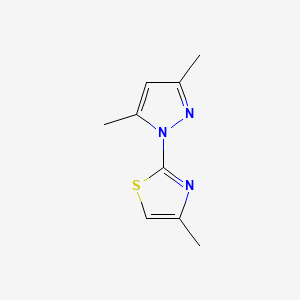
1,4-Dithia-8-azaspiro(4.5)decane, 8-(2,6-diamino-4-pyrimidinyl)-, 1'-oxide, hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,4-Dithia-8-azaspiro(4.5)decane, 8-(2,6-diamino-4-pyrimidinyl)-, 1’-oxide, hydrochloride is a complex organic compound with a unique spiro structure. This compound is characterized by the presence of sulfur, nitrogen, and oxygen atoms within its molecular framework, making it a subject of interest in various fields of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Dithia-8-azaspiro(4.5)decane, 8-(2,6-diamino-4-pyrimidinyl)-, 1’-oxide, hydrochloride typically involves multi-step organic reactions. The process begins with the formation of the spiro structure, followed by the introduction of the pyrimidinyl group and subsequent oxidation to form the 1’-oxide. The final step involves the addition of hydrochloride to stabilize the compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of each step.
Analyse Chemischer Reaktionen
Types of Reactions
1,4-Dithia-8-azaspiro(4.5)decane, 8-(2,6-diamino-4-pyrimidinyl)-, 1’-oxide, hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional oxygen functionalities.
Reduction: Reduction reactions can be used to modify the oxidation state of the sulfur and nitrogen atoms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the pyrimidinyl group.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or thiols.
Wissenschaftliche Forschungsanwendungen
1,4-Dithia-8-azaspiro(4.5)decane, 8-(2,6-diamino-4-pyrimidinyl)-, 1’-oxide, hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and catalysts.
Wirkmechanismus
The mechanism of action of 1,4-Dithia-8-azaspiro(4.5)decane, 8-(2,6-diamino-4-pyrimidinyl)-, 1’-oxide, hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1,4-Dithia-8-azaspiro(4.5)decane derivatives.
- Pyrimidinyl-substituted spiro compounds.
- Other spiro compounds containing sulfur and nitrogen atoms.
Uniqueness
1,4-Dithia-8-azaspiro(45)decane, 8-(2,6-diamino-4-pyrimidinyl)-, 1’-oxide, hydrochloride is unique due to its specific combination of functional groups and spiro structure
Eigenschaften
CAS-Nummer |
83546-47-8 |
|---|---|
Molekularformel |
C11H18ClN5OS2 |
Molekulargewicht |
335.9 g/mol |
IUPAC-Name |
6-(1,4-dithia-8-azoniaspiro[4.5]decan-8-yl)-3-hydroxy-2-iminopyrimidin-4-amine;chloride |
InChI |
InChI=1S/C11H17N5OS2.ClH/c12-8-7-9(14-10(13)16(8)17)15-3-1-11(2-4-15)18-5-6-19-11;/h7,13,17H,1-6,12H2;1H |
InChI-Schlüssel |
FNBAFXCMPBYMLN-UHFFFAOYSA-N |
Kanonische SMILES |
C1C[NH+](CCC12SCCS2)C3=NC(=N)N(C(=C3)N)O.[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



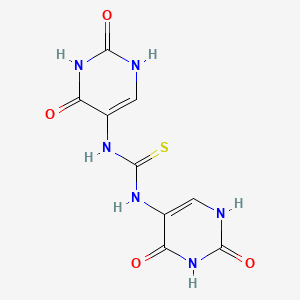
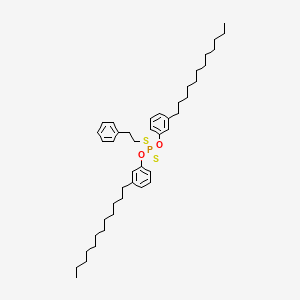

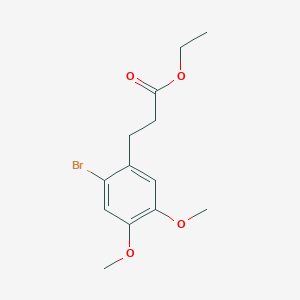
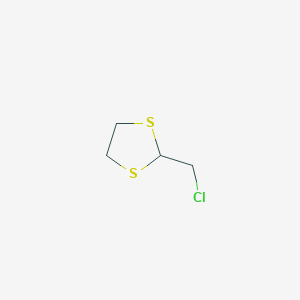
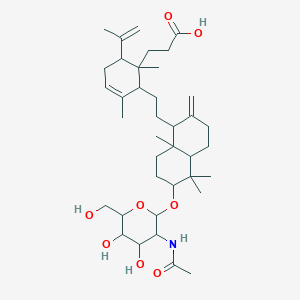
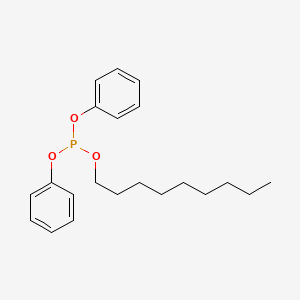
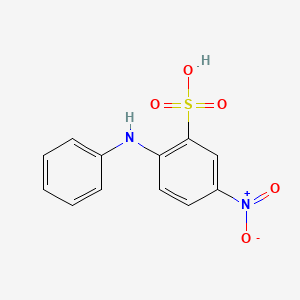
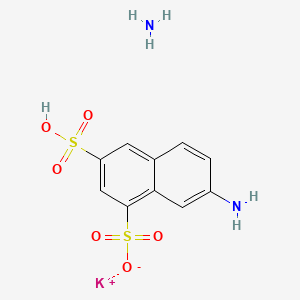
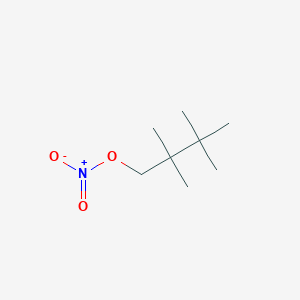

![[2-(Aminomethyl)-4-methoxyphenyl]acetic acid](/img/structure/B13787319.png)
